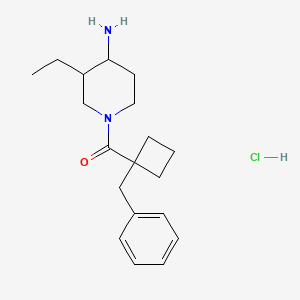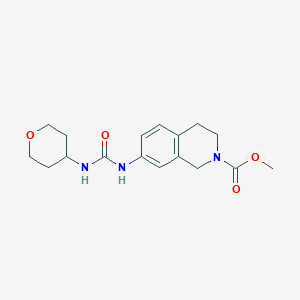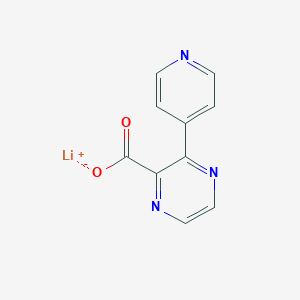
(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride, also known as AEB, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. AEB is a synthetic compound that belongs to the class of cathinones, which are known to have stimulant properties. AEB is structurally similar to other cathinones, such as mephedrone and methylone, but its effects on the central nervous system are not well understood.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- The compound shares structural similarities with other piperidine derivatives. For example, the crystal structure of a related compound involving piperidine rings was studied, revealing specific dihedral angles and intermolecular hydrogen bonds (Revathi et al., 2015).
- Another study involved the synthesis of a compound with a piperidine ring, which was found to be a potent NR2B subunit-selective antagonist of the NMDA receptor (Borza et al., 2007).
Antimicrobial and Anticancer Activity
- Research on similar piperidine derivatives includes exploring their antimicrobial properties. For instance, amide derivatives of piperazine were synthesized and displayed variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Additionally, pyrazole derivatives with a piperidine moiety have shown promising anticancer activity, surpassing the effectiveness of certain reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
CNS Receptor Interaction and Drug Design
- Piperidine derivatives have been synthesized for potential interactions with central nervous system receptors. Some compounds showed promising interaction with σ1-receptors, indicating potential CNS therapeutic applications (Beduerftig, Weigl, & Wünsch, 2001).
- The structure-based drug design of 4-arylpyridine derivatives, including a compound with a benzyl-piperidine unit, led to the discovery of potent inhibitors for cholesterol 24-hydroxylase, a brain-specific enzyme. This research has implications for treating neurological conditions (Koike et al., 2021).
Synthesis and Theoretical Studies
- Various studies have focused on the synthesis and theoretical examination of compounds containing piperidine or similar structures, exploring their potential applications in different fields (Shahana & Yardily, 2020).
Wirkmechanismus
Mode of Action
It is known that the interaction of a compound with its targets can lead to changes in cellular processes, which can have therapeutic effects .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion
Result of Action
It is known that the result of a compound’s action can be observed at the molecular and cellular levels, leading to changes in cellular processes .
Action Environment
It is known that factors such as temperature, humidity, and light can influence the action of a compound .
Eigenschaften
IUPAC Name |
(4-amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-2-16-14-21(12-9-17(16)20)18(22)19(10-6-11-19)13-15-7-4-3-5-8-15;/h3-5,7-8,16-17H,2,6,9-14,20H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKSYLUNLFKQQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)C2(CCC2)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)
![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2418892.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2418894.png)


![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2418902.png)





